molecular formula C7H12N4 B2628697 Diethyl-1,2,4-triazin-3-amine CAS No. 89852-47-1

Diethyl-1,2,4-triazin-3-amine

Cat. No. B2628697
CAS RN: 89852-47-1
M. Wt: 152.201
InChI Key: BZQZUYWMLBVGNN-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves reactions with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst . Other reactions such as amination of the triazine at position 5, followed by electrophilic reactions with phenyl isocyanates and benzoyl chlorides, are performed to form new monoureido and benzoylated compounds .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely. For example, 3-amino-1,2,4-triazine appears as an orange powder .

Scientific Research Applications

Reactivity and Synthesis

  • Diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate shows potential for selective monoamide formation through reactions with primary and secondary aliphatic amines. This compound undergoes nucleophilic attack at the carbon atom at position 4 of the imidazo[1,5-с][1,2,4]triazine system. Such reactivity enables the synthesis of various compounds like imidazo-[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and imidazo[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines, as well as (pyrazol-4-ylidenehydrazino)imidazoles (Sadchikova & Mokrushin, 2014).

Applications in Metal Ion Adsorption

  • Triazine-based dendrimers with a poly(ethylene glycol) core, synthesized using a compound related to diethyl-1,2,4-triazin-3-amine, have demonstrated effective metal ion adsorption capabilities. These dendrimers show potential for selectively adsorbing metal ions like Cu+2, Ni+2, and Zn+2, which could be valuable in various industrial and environmental applications (Golikand, Didehban, & Irannejad, 2012).

Enantioselective Reactions

  • The compound shows promise in enantioselective reactions. For example, 4-Arylideneamino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-ones have been used as substrates in enantioselective diethylzinc addition reactions. These reactions yield high enantiomeric excesses, making them useful in the synthesis of specific chiral compounds (El-Shehawy, 2006).

Chemical Transformation and Biological Activity

  • The structural versatility of 1,2,4-triazines, including derivatives of diethyl-1,2,4-triazin-3-amine, allows for the creation of compounds with potential biological activity. These derivatives can influence biochemical processes, suggesting their applicability in medicinal chemistry and drug development (Fedotov & Hotsulia, 2022).

Safety And Hazards

Safety data sheets indicate that 3-amino-1,2,4-triazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on 1,2,4-triazine derivatives continues to be a significant focus due to their potential pharmacological activities and applications in high energy materials . Future work may explore the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine .

properties

IUPAC Name

5,6-diethyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZUYWMLBVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-1,2,4-triazin-3-amine

Citations

For This Compound
1
Citations
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
5,6-Dimethyl-1,2,4-triazin-3-amine reacts with methyl iodide to give 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-l,2,4-triazin-3(2H)- imine hydriodide . The products …
Number of citations: 10 www.publish.csiro.au

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